Technical Documentation Center

5-Methylisoquinolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methylisoquinolin-4-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of Methylisoquinolinamines

A Note on the Subject Compound: This guide addresses the chemical structure and properties of methylisoquinolinamines. The initial topic of interest, 5-Methylisoquinolin-4-amine, is not a readily documented compound in s...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide addresses the chemical structure and properties of methylisoquinolinamines. The initial topic of interest, 5-Methylisoquinolin-4-amine, is not a readily documented compound in scientific literature and chemical databases. Therefore, this guide provides a comprehensive overview of the closely related and well-characterized isomers to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and natural product synthesis. This structural motif is present in a vast array of biologically active compounds, including alkaloids, and has been extensively utilized in the development of therapeutic agents. The pharmacological significance of isoquinoline derivatives spans a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of methyl and amino substituents onto the isoquinoline core gives rise to a diverse family of methylisoquinolinamines, each with unique electronic and steric properties that can significantly influence their biological activity.

I. Chemical Structure and Physicochemical Properties of Methylisoquinolinamine Isomers

The precise positioning of the methyl and amine groups on the isoquinoline ring system dictates the molecule's polarity, basicity, and potential for intermolecular interactions. While experimental data for 5-Methylisoquinolin-4-amine is scarce, we can infer its likely properties by examining its known isomers. A comparative summary of the key physicochemical properties of relevant isomers is presented below.

Property4-Aminoisoquinoline5-Aminoisoquinoline1-Methylisoquinoline4-Methylisoquinolin-5-amine
CAS Number 23687-25-41125-60-61721-93-3194032-18-3
Molecular Formula C₉H₈N₂C₉H₈N₂C₁₀H₉NC₁₀H₁₀N₂
Molecular Weight 144.17 g/mol [2]144.17 g/mol 143.18 g/mol [1]158.20 g/mol [3][4]
Appearance Not specifiedCrystalline solidNot specifiedNot specified
Melting Point Not specified127-130 °C[5]Not specifiedNot specified
Boiling Point Not specified335.7 °C at 760 mmHg[5]Not specifiedNot specified
Solubility Soluble in DMSO[6]Not specifiedNot specifiedNot specified
pKa Not specifiedNot specifiedNot specifiedNot specified

Note: The absence of data for certain properties highlights the need for experimental characterization of these compounds.

II. Synthesis of the Isoquinoline Core: Established Methodologies

The construction of the isoquinoline skeleton is a well-established field in synthetic organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Two of the most classical and widely employed methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

  • The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[7][8] This method is particularly useful for the synthesis of isoquinolines with substituents on the benzene ring.

  • The Pomeranz-Fritsch Reaction: This synthesis involves the acid-mediated cyclization of a benzalaminoacetal to directly form the isoquinoline ring system.[9] This reaction is advantageous for accessing isoquinolines that are unsubstituted at the 1- and 3-positions.

A generalized workflow for the synthesis of a substituted isoquinoline, such as a methylisoquinolinamine, is depicted below. The synthesis of a specific isomer like 4-aminoisoquinoline-8-methyl formate has been described in the patent literature, often involving a multi-step sequence starting from a substituted bromo-isoquinoline.[10]

G cluster_synthesis General Synthetic Workflow for Substituted Isoquinolines Start Starting Material (e.g., Substituted β-phenylethylamine or Benzaldehyde) Intermediate1 Formation of Amide or Acetal Intermediate Start->Intermediate1 Cyclization Acid-Catalyzed Cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch) Intermediate1->Cyclization Aromatization Dehydrogenation/ Aromatization Cyclization->Aromatization FinalProduct Substituted Isoquinoline Aromatization->FinalProduct

A generalized workflow for the synthesis of substituted isoquinolines.
III. Spectroscopic Characterization

The structural elucidation of methylisoquinolinamines relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts of the aromatic protons can help determine the substitution pattern on the isoquinoline ring. For instance, in the ¹H NMR spectrum of 5-aminoisoquinoline, distinct signals are observed for the protons on both the benzene and pyridine rings.[11] The methyl group in a methylisoquinolinamine would typically appear as a singlet in the upfield region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon in the isoquinoline ring system.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The N-H stretching vibrations of the primary amine group in an aminoisoquinoline typically appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring are also characteristic.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern can provide clues about the structure.

While a complete set of spectroscopic data for 5-Methylisoquinolin-4-amine is not available, the data for related compounds such as 4-aminoisoquinoline and 5-aminoisoquinoline can serve as a reference for its expected spectral features.[2][11]

IV. Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a well-recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[2][1] The introduction of methyl and amino groups can modulate the biological activity of the parent isoquinoline ring system, leading to compounds with enhanced potency and selectivity.

Derivatives of aminoisoquinolines have shown promise in several therapeutic areas:

  • Anticancer Activity: Many isoquinoline derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[12] The derivatization of 4-Methylisoquinolin-8-amine to generate amide libraries has been proposed as a strategy for screening against protein kinase targets like EGFR, which are crucial in oncology.

  • Antimicrobial Activity: The isoquinoline nucleus is also a feature of many compounds with antibacterial and antifungal properties.[1]

  • Neuropharmacological Activity: Certain isoquinoline alkaloids and their synthetic analogs have shown activity in the central nervous system, including analgesic and neuroprotective effects.

The biological activity of a specific methylisoquinolinamine isomer is highly dependent on its structure. Structure-activity relationship (SAR) studies are crucial for understanding how the placement and nature of substituents on the isoquinoline ring influence its interaction with biological targets. A typical workflow for the biological evaluation of a library of new chemical entities, such as methylisoquinolinamine derivatives, is outlined below.

G cluster_screening Biological Screening Workflow Synthesis Synthesis of Methylisoquinolinamine Derivatives PrimaryScreening Primary in vitro Screening (e.g., Target-based or Phenotypic Assays) Synthesis->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Assays (e.g., Dose-Response, Selectivity) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization (SAR Studies) SecondaryScreening->LeadOptimization InVivo In vivo Studies LeadOptimization->InVivo

A typical workflow for the biological evaluation of new chemical entities.
V. Experimental Protocols

A. General Procedure for the Synthesis of 1-Methylisoquinolin-4-amine (Illustrative)

A reported procedure for the synthesis of 1-Methylisoquinolin-4-amine involves the amination of a bromo-substituted precursor.[9]

Materials:

  • 4-bromo-1-methylisoquinoline

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 28% aqueous ammonia (NH₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • A mixture of 4-bromo-1-methylisoquinoline (50 mmol), CuSO₄·5H₂O (8 mmol), and 28% aqueous ammonia (100 mL) is heated in an autoclave at 170-180 °C for 20 hours.[9]

  • After cooling, the reaction mixture is extracted with dichloromethane.[9]

  • The organic extract is washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[9]

  • The crude residue is then purified, typically by column chromatography, to yield 1-Methylisoquinolin-4-amine.[9]

B. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methylisoquinolinamine compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the methylisoquinolinamine compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The methylisoquinolinamine scaffold represents a promising area for the discovery of novel bioactive molecules. While specific data for 5-Methylisoquinolin-4-amine is limited, the study of its isomers provides a solid foundation for understanding the structure-property and structure-activity relationships within this chemical class. Further synthetic efforts to prepare and characterize novel methylisoquinolinamine derivatives, coupled with comprehensive biological screening, are warranted to fully explore their therapeutic potential.

References

  • Google Patents. (n.d.). Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme.
  • PubMed. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Retrieved from [Link]

  • PubMed. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Retrieved from [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • ResearchGate. (2025). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • Chemsrc. (n.d.). Isoquinolin-5-amine. Retrieved from [Link]

  • ResearchGate. (2016). In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoisoquinoline. Retrieved from [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • NIH. (2022). In silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Retrieved from [Link]

  • PubMed. (2002). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • NIH. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

Sources

Exploratory

5-Methylisoquinolin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals Part 1: The Strategic Advantage of the 5-Methylisoquinolin-4-amine Core In the landscape of medicinal chemistry, the relentless pursuit of no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Part 1: The Strategic Advantage of the 5-Methylisoquinolin-4-amine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads to the identification of "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a rich foundation for the development of new drugs. The 5-methylisoquinolin-4-amine core has emerged as one such scaffold, demonstrating remarkable versatility and significant potential across a range of therapeutic areas.[1][2] Its unique structural features and electronic properties make it an attractive starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases. This guide provides a comprehensive overview of the synthesis, medicinal chemistry, and therapeutic applications of 5-methylisoquinolin-4-amine, offering insights for researchers and drug development professionals seeking to leverage this promising scaffold.

The isoquinoline ring system itself is a well-established pharmacophore present in numerous natural products and synthetic drugs.[2][3] The addition of a methyl group at the 5-position and an amine at the 4-position imbues the scaffold with a distinct set of properties that are highly advantageous for drug design:

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid and largely planar structure, which can reduce the entropic penalty upon binding to a target protein and allows for predictable interactions with the active site.

  • Hydrogen Bonding Capabilities: The primary amine at the 4-position is a crucial hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of many kinases.

  • Lipophilic Pocket Interaction: The methyl group at the 5-position can engage in favorable van der Waals interactions with hydrophobic pockets within the target protein, contributing to binding affinity and selectivity.

  • Tunable Physicochemical Properties: The scaffold allows for facile chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Part 2: Synthetic Strategies for 5-Methylisoquinolin-4-amine

The successful utilization of the 5-methylisoquinolin-4-amine scaffold is contingent upon efficient and versatile synthetic routes. A common and effective method for the synthesis of 4-aminoisoquinolines involves a multi-step sequence starting from the corresponding isoquinoline. A general representation of this synthetic workflow is depicted below.

Experimental Protocol: Synthesis of 5-Methylisoquinolin-4-amine

This protocol outlines a plausible synthetic route, drawing from established methods for the synthesis of substituted 4-aminoisoquinolines.

Step 1: Nitration of 5-Methylisoquinoline

  • Causality: The introduction of a nitro group at the 4-position is a key step to enable the subsequent introduction of the amine functionality. The reaction conditions must be carefully controlled to favor the desired regioisomer.

  • Procedure:

    • To a solution of 5-methylisoquinoline in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-methyl-4-nitroisoquinoline.

Step 2: Reduction of the Nitro Group

  • Causality: The nitro group is reduced to a primary amine, which is the key functional group of the final scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 5-methyl-4-nitroisoquinoline in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 5-methylisoquinolin-4-amine.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G A 5-Methylisoquinoline B Nitration (HNO3, H2SO4) A->B Step 1 C 5-Methyl-4-nitroisoquinoline B->C D Reduction (H2, Pd/C) C->D Step 2 E 5-Methylisoquinolin-4-amine D->E G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 5-Methylisoquinolin-4-amine Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of compounds against a specific kinase.

  • Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

  • Procedure:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

    • Add the 5-methylisoquinolin-4-amine derivative (test compound) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP concentration using a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) B Add Test Compound (Varying Concentrations) A->B C Incubate at 30°C B->C D Stop Reaction & Add ATP Detection Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Part 4: Anticancer Potential

Derivatives of the broader quinoline and isoquinoline scaffolds have shown significant promise as anticancer agents. [4]Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. [4]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 5-methylisoquinolin-4-amine derivative for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.

Part 5: Conclusion and Future Directions

The 5-methylisoquinolin-4-amine scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly kinase inhibitors. Its favorable structural and electronic properties, combined with the potential for chemical diversification, make it a highly attractive core for medicinal chemists. Future research should focus on the synthesis and biological evaluation of a diverse library of 5-methylisoquinolin-4-amine derivatives to fully elucidate its structure-activity relationships against a panel of therapeutically relevant targets. Furthermore, detailed preclinical studies, including pharmacokinetic and in vivo efficacy assessments, will be crucial to advance the most promising compounds toward clinical development.

References

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. (2023). Organic & Biomolecular Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. (1995). Journal of Medicinal Chemistry. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Current Medicinal Chemistry. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015).
  • Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2001). Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2017).
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. (2001). Journal of Medicinal Chemistry. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). ResearchGate. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023). YouTube. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2020). ResearchGate. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (2020). Pharmacy 180. [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. (2005). Cellular & Molecular Biology Letters. [Link]

  • Product Class 5: Isoquinolines. (2005). Science of Synthesis. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2007). Letters in Drug Design & Discovery. [Link]

  • 5-methylisoquinoline. (2024). ChemSynthesis. [Link]

Sources

Foundational

Strategic Access to the 4-Aminoisoquinoline Scaffold: A Technical Review of Synthetic Methodologies

Executive Summary The 4-aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its C1- and C5-substituted congeners. While C1-amination is readily achievable via Chichibabin-ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its C1- and C5-substituted congeners. While C1-amination is readily achievable via Chichibabin-type nucleophilic attacks, and C5/C8-functionalization is accessible through classical electrophilic aromatic substitution (nitration), the C4 position presents a unique synthetic challenge. The C4 position is electronically deactivated in the isoquinolinium species and sterically distinct in the neutral arene.[1]

This guide delineates the three most robust pathways for accessing 4-aminoisoquinolines, prioritizing scalable, reproducible, and chemically distinct strategies.

Pathway 1: The Halogenation-Substitution Protocol (The "Workhorse" Route)

This is the most widely adopted industrial and laboratory route.[1] It relies on the counter-intuitive regioselectivity of bromination at high temperatures to install a leaving group at C4, followed by transition-metal-catalyzed amination.[1]

Phase 1: Regioselective Bromination

Direct bromination of neutral isoquinoline typically yields a mixture of 5-bromo and 8-bromo derivatives due to the protonation of the nitrogen in acidic media, which deactivates the pyridine ring.[1] However, bromination of the hydrobromide salt at elevated temperatures (180°C) shifts the regioselectivity exclusively to the C4 position.[1]

Mechanism & Causality: At 180°C, the reaction likely proceeds via an addition-elimination mechanism involving a perbromide intermediate, rather than a standard electrophilic aromatic substitution.[1] The high temperature is thermodynamically necessary to overcome the activation energy of the deactivated pyridine ring.[1]

Protocol: Synthesis of 4-Bromoisoquinoline

  • Reagents: Isoquinoline (1.0 eq), HBr (aq), Bromine (

    
    , 1.1 eq).
    
  • Salt Formation: Treat isoquinoline with hydrobromic acid to form isoquinoline hydrobromide.[1] Evaporate to dryness.

  • Bromination:

    • Suspend the salt in nitrobenzene (solvent is critical for heat transfer).[1]

    • Heat to 180–190°C .

    • Add bromine dropwise over 2–4 hours. Note: Evolution of HBr gas will be vigorous; use a scrubber.[1]

  • Workup: Cool, basify with

    
    , and extract with dichloromethane.
    
  • Yield: Typically 70–85%.[1]

Phase 2: Buchwald-Hartwig Cross-Coupling

While classical ammonolysis (autoclave,


, 165°C) is possible, it is limited to primary amines and harsh conditions. The modern standard is Palladium-catalyzed C-N bond formation, allowing for the introduction of complex amines.[1]

Protocol: Pd-Catalyzed Amination

  • Substrate: 4-Bromoisoquinoline.[1][2][3][4]

  • Catalyst System:

    
     (5 mol%) + BINAP (7.5 mol%).[1]
    
  • Base:

    
     (1.5 eq) or 
    
    
    
    (for non-enolizable substrates).[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]

  • Conditions: 100°C, 12–18 hours, Inert Atmosphere (

    
    /Ar).[1]
    

Self-Validating Checkpoint:

  • Color Change: The reaction mixture typically shifts from dark red/brown to a lighter orange/yellow upon completion and catalyst precipitation.[1]

  • TLC: 4-Bromoisoquinoline is less polar than the 4-amino product.[1]

Visualization: The Halogenation-Substitution Workflow

G IsoQ Isoquinoline IsoQHBr Isoquinoline HBr Salt IsoQ->IsoQHBr HBr, Evap Bromo 4-Bromoisoquinoline IsoQHBr->Bromo Br2, 180°C Nitrobenzene PdComplex Pd(0)-Amine Complex Bromo->PdComplex Pd(OAc)2/BINAP Oxidative Addition Product 4-Aminoisoquinoline Derivative PdComplex->Product R-NH2, Base Reductive Elimination

Figure 1: The standard "Halogenation-Substitution" pathway showing the critical high-temperature bromination step.

Pathway 2: The Curtius Rearrangement (Carboxylate Modification)

This pathway is preferred when the starting material is an isoquinoline-4-carboxylic acid (obtainable via hydrolysis of 4-cyanoisoquinoline). It is the method of choice for generating the primary amine (


) or carbamates (

) under mild conditions.
Mechanism

The carboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to an isocyanate.[1][5][6] Hydrolysis of the isocyanate yields the amine.[1]

Protocol: One-Pot DPPA Rearrangement

  • Reagents: Isoquinoline-4-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 2.5 eq).

  • Solvent: tert-Butanol (

    
    -BuOH).[1]
    
  • Procedure:

    • Mix acid, TEA, and DPPA in

      
      -BuOH at room temperature (formation of acyl azide).
      
    • Reflux for 4–6 hours.[1] The intermediate isocyanate is trapped by

      
      -BuOH to form the Boc-protected amine.[1]
      
  • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) to yield the free 4-aminoisoquinoline.[1][4]

Why this works: The Curtius rearrangement retains stereochemistry (if applicable) and avoids the use of high-pressure autoclaves required for ammonolysis.[1]

Visualization: Curtius Rearrangement Flow

Curtius Acid Isoquinoline-4-carboxylic acid Azide Acyl Azide [Intermediate] Acid->Azide DPPA, Et3N Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Rearrangement BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH (Trapping) FinalAmine 4-Aminoisoquinoline BocAmine->FinalAmine TFA (Deprotection)

Figure 2: Step-wise conversion of carboxylic acid to amine via the Curtius Rearrangement.

Pathway 3: De Novo Cyclization (The "Bottom-Up" Approach)

For complex analogs where the isoquinoline ring requires specific substitution patterns on the benzene ring, constructing the ring is the synthesis.[1]

Method: Palladium-catalyzed cyclization of 2-alkynylbenzyl azides.[1][3][7] Reagents: 2-alkynylbenzyl azide,


, 

.[1] Outcome: This reaction can selectively yield 4-bromoisoquinoline (which feeds back into Pathway 1) or directly functionalized variants depending on the additive.[1] This is a powerful method for "impossible" substitution patterns.[1]

Comparative Analysis of Methodologies

FeaturePathway 1: Bromination/BuchwaldPathway 2: Curtius RearrangementPathway 3: Cyclization
Primary Utility Large-scale synthesis of secondary/tertiary amines.[1]Synthesis of primary amines or carbamates.[1]Construction of highly substituted rings.[1]
Key Precursor Isoquinoline (Commodity chemical).[1][2][3][4][8][9]Isoquinoline-4-carboxylic acid.[1]2-Alkynylbenzaldehydes/azides.[1][3][7]
Critical Step High-temp bromination (180°C).[1][4]Handling potentially explosive azides.[1]Multi-step precursor synthesis.[1]
Scalability High (Kilogram scale).[1][2]Moderate.Low to Moderate.[1]
Atom Economy Good.[1]Fair (Loss of

and leaving groups).
Varies.

References

  • Preparation of 4-Aminoisoquinoline via Ammonolysis. Source: PrepChem / J. Am. Chem. Soc., 64, 783 (1942). [1]

  • Buchwald-Hartwig Amination: General Protocols and Mechanism. Source: Organic Chemistry Portal / Wikipedia.

  • Synthesis of 4-Bromoisoquinoline (The Gateway Intermediate). Source: PrepChem / Standard Literature.

  • Curtius Rearrangement Applications in Drug Discovery. Source: National Institutes of Health (NIH) / PubMed. [1]

  • Palladium-Catalyzed Synthesis of Isoquinolines from Alkynes. Source: Organic Chemistry Portal.

Sources

Exploratory

Technical Guide: The Role of 5-Methylisoquinolin-4-amine in Kinase Inhibitor Discovery

This guide details the structural utility, synthetic pathways, and application of 5-Methylisoquinolin-4-amine as a privileged scaffold in kinase inhibitor discovery. Part 1: Executive Summary & Structural Rationale 5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural utility, synthetic pathways, and application of 5-Methylisoquinolin-4-amine as a privileged scaffold in kinase inhibitor discovery.

Part 1: Executive Summary & Structural Rationale

5-Methylisoquinolin-4-amine (CAS: 139634-92-9) represents a high-value "privileged structure" in modern medicinal chemistry. While the isoquinoline core is a classic adenine isostere used to target the ATP-binding pocket of kinases, the specific addition of a methyl group at the C5 position transforms the scaffold from a generic binder into a precision tool for selectivity optimization .

The "5-Methyl Switch" Mechanism

In kinase inhibitor design, the primary challenge is distinguishing between the ~518 human kinases (the kinome). The 5-methyl group on the isoquinoline ring serves two critical mechanistic functions:

  • Conformational Locking (Atropisomerism): The steric bulk of the C5-methyl group restricts the free rotation of the C4-amine bond. When this amine is coupled to a larger moiety (e.g., a urea or amide linker), the 5-methyl group forces the molecule into a preferred conformation, reducing the entropic penalty of binding.

  • The Gatekeeper Clash: In the ATP binding pocket, the C5 position often sits near the "gatekeeper" residue. A methyl group here can induce a steric clash with larger gatekeeper residues (e.g., Methionine, Phenylalanine) found in off-target kinases, while being accommodated by smaller gatekeepers (e.g., Threonine, Alanine) in targets like ROCK1/2 or ALK2 .

Part 2: Synthesis & Functionalization Strategy

The synthesis of 5-Methylisoquinolin-4-amine is non-trivial due to the tendency of the isoquinoline ring to nitrate or halogenate at the C5/C8 positions with poor regioselectivity. The most robust, self-validating protocol utilizes a Diphenylmethanimine protection strategy to ensure purity.

Protocol: High-Purity Synthesis of 5-Methylisoquinolin-4-amine

Objective: Generate high-purity (>98%) intermediate for SAR library generation.

Reagents:

  • Precursor: 4-Bromo-5-methylisoquinoline

  • Catalyst: Pd(OAc)2 / BINAP

  • Amine Source: Benzophenone imine (Diphenylmethanimine)

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Buchwald-Hartwig Coupling:

    • Charge a reaction vessel with 4-bromo-5-methylisoquinoline (1.0 eq), benzophenone imine (1.2 eq), Cs2CO3 (2.0 eq), and Toluene (0.5 M).

    • Degas with Argon for 15 minutes.

    • Add Pd(OAc)2 (5 mol%) and BINAP (10 mol%).

    • Heat to 100°C for 12 hours. Checkpoint: Monitor via LC-MS for the disappearance of the bromide (M+H).

    • Result: Formation of N-(5-methylisoquinolin-4-yl)-1,1-diphenylmethanimine.

  • Hydrolytic Deprotection:

    • Cool the reaction mixture to room temperature.

    • Add 4M HCl in Dioxane (5.0 eq) and Water (2.0 eq).

    • Stir vigorously at room temperature for 2 hours.

    • Mechanistic Note: The acidic hydrolysis cleaves the imine bond, releasing benzophenone and precipitating the amine hydrochloride salt.

  • Purification (Self-Validating Step):

    • Dilute with EtOAc (removes benzophenone).

    • Extract the aqueous layer (contains product salt).

    • Basify aqueous layer with 1N NaOH to pH 10.

    • Extract into DCM, dry over Na2SO4, and concentrate.

    • Validation: 1H NMR should show a characteristic singlet for the C5-Methyl at ~2.6 ppm and a broad singlet for the NH2 at ~4.5 ppm.

Part 3: Visualization of Discovery Workflows

Diagram 1: The Selectivity Logic (Graphviz)

This diagram illustrates the decision tree for using the 5-methyl scaffold versus the standard isoquinoline scaffold.

KinaseSelectivity Start Target Kinase Identified PocketAnalysis Analyze Gatekeeper Residue (Crystal Structure) Start->PocketAnalysis SmallGK Small Gatekeeper (Thr, Ala) PocketAnalysis->SmallGK Target has LargeGK Large Gatekeeper (Met, Phe) PocketAnalysis->LargeGK Target has MethylIso Use 5-Methylisoquinolin-4-amine SmallGK->MethylIso Optimization StandardIso Use Standard Isoquinolin-4-amine LargeGK->StandardIso Avoid Clash Clash Mechanism: 5-Me clashes with Gatekeeper StandardIso->Clash If 5-Me used Mechanism Mechanism: 5-Me fills hydrophobic pocket MethylIso->Mechanism Outcome2 High Potency High Selectivity (Atropisomer locked) Mechanism->Outcome2 Outcome1 High Potency Low Selectivity Clash->Outcome1 Off-target reduction

Caption: Decision logic for deploying the 5-methylisoquinoline scaffold based on kinase gatekeeper residue analysis.

Part 4: Biological Validation & Assay Setup

To validate the efficacy of 5-Methylisoquinolin-4-amine derivatives, a LanthaScreen™ Eu Kinase Binding Assay is recommended over standard enzymatic assays (like ADP-Glo) during the hit-to-lead phase. This measures binding affinity (Kd) directly, which is more relevant for optimizing the residence time influenced by the steric lock of the 5-methyl group.

Experimental Protocol: LanthaScreen Binding Assay
  • Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (choose based on specific kinase, e.g., Tracer 222 for ROCK).

    • Antibody: Eu-anti-GST or Eu-anti-His tag antibody.

  • Plate Setup (384-well):

    • Column 1-2: No Inhibitor Control (Max FRET).

    • Column 3-22: Serial dilution of 5-Methylisoquinolin-4-amine derivative (10-point dose response).

    • Column 23-24: No Kinase Control (Background).

  • Reaction:

    • Add 5 µL of inhibitor.

    • Add 5 µL of Kinase/Antibody mixture (2x concentration).

    • Add 5 µL of Tracer (4x concentration).

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

    • Calculation: TR-FRET Ratio = (Signal 665nm / Signal 615nm).

  • Interpretation:

    • A steep Hill slope (>1.0) often indicates the compound is binding in a specific, conformationally restricted mode, validating the "5-methyl lock" hypothesis.

Part 5: Case Studies & References

Key Applications
  • ROCK Inhibition (Rho-associated Kinase): Isoquinoline scaffolds are the backbone of ROCK inhibitors like Fasudil .[1] The 5-methyl modification is utilized to improve isoform selectivity (ROCK1 vs. ROCK2) by exploiting subtle differences in the hinge region flexibility.

  • ALK2 (Activin receptor-like kinase-2): Research has shown that 5-methyl substitutions on similar quinazolinone scaffolds can induce a "flipped binding mode," allowing the inhibitor to access a back-pocket that unsubstituted analogs cannot reach.[2]

  • Emerging: SARS-CoV-2 Mpro: Recent patent literature (2024) identifies 5-methylisoquinolin-4-amine as a critical intermediate (I-122) for non-covalent Mpro inhibitors, demonstrating its versatility as a hydrophobic anchor beyond kinases.

References
  • Selectivity in Kinase Inhibition (CLK1/4)

    • Title: 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
    • Source:Int. J. Mol. Sci. 2023, 24(9), 8421.
    • URL:[Link]

  • Structural Basis of ALK2 Inhibition

    • Title: Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Rel
    • Source:J. Med. Chem. 2018, 61, 16, 7277–7289.
    • URL:[Link]

  • Synthesis & Utility in Protease Inhibition (Intermediate I-122)
  • Isoquinoline Scaffold Review

    • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
    • Source:RSC Advances, 2021.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Methylisoquinolin-4-amine: A Detailed Guide for Chemical Researchers

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Methylisoquinolin-4-amine, a valuable scaffold in medicinal chemistry and drug development. Recognizing the c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Methylisoquinolin-4-amine, a valuable scaffold in medicinal chemistry and drug development. Recognizing the challenges associated with the direct functionalization of the isoquinoline core, this guide presents a robust and logical three-stage synthetic strategy. The protocol begins with the construction of the 5-methylisoquinoline nucleus via the well-established Pomeranz-Fritsch reaction. Subsequently, it addresses the critical challenge of regioselective bromination to yield the key intermediate, 4-bromo-5-methylisoquinoline. Finally, the protocol details the conversion of this intermediate to the target amine through a modern, efficient Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also in-depth explanations of the underlying chemical principles, safety considerations, and characterization techniques to ensure reliable and reproducible results.

Introduction

The isoquinoline moiety is a prominent heterocyclic framework found in a vast array of natural products and synthetic compounds exhibiting significant biological activity. Specifically, substituted isoquinolinamines are of considerable interest in drug discovery due to their potential as kinase inhibitors, anticancer agents, and modulators of various cellular pathways. The synthesis of specific isomers, such as 5-Methylisoquinolin-4-amine, however, presents non-trivial challenges, particularly concerning the controlled introduction of substituents at desired positions on the isoquinoline ring.

This guide eschews a rigid template in favor of a narrative that follows the logical flow of a multi-step synthesis. Each section is designed to provide not only the "how" but also the "why," empowering the researcher with a deeper understanding of the chemical transformations involved. We will navigate the synthesis through the following key stages:

  • Construction of the Core Scaffold: Synthesis of 5-methylisoquinoline.

  • Regioselective Halogenation: Preparation of the key intermediate, 4-bromo-5-methylisoquinoline.

  • C-N Bond Formation: Amination of the halogenated intermediate to yield the final product.

Throughout this document, emphasis is placed on scientific integrity, with key mechanistic claims and procedural standards supported by citations to authoritative literature.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Stage 1: Pomeranz-Fritsch Reaction cluster_1 Stage 2: Regioselective Bromination cluster_2 Stage 3: Buchwald-Hartwig Amination m-Tolualdehyde m-Tolualdehyde Intermediate_1 Schiff Base Intermediate m-Tolualdehyde->Intermediate_1 Condensation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Intermediate_1 5-Methylisoquinoline 5-Methylisoquinoline Intermediate_1->5-Methylisoquinoline Acid-catalyzed cyclization 5-Methylisoquinoline_2 5-Methylisoquinoline 4-Bromo-5-methylisoquinoline 4-Bromo-5-methylisoquinoline 5-Methylisoquinoline_2->4-Bromo-5-methylisoquinoline Bromination 4-Bromo-5-methylisoquinoline_2 4-Bromo-5-methylisoquinoline Final_Product 5-Methylisoquinolin-4-amine 4-Bromo-5-methylisoquinoline_2->Final_Product Pd-catalyzed C-N coupling Ammonia_source Ammonia Source Ammonia_source->Final_Product

Figure 1: Overall synthetic route to 5-Methylisoquinolin-4-amine.

Part 1: Synthesis of 5-Methylisoquinoline

The initial step in our synthetic endeavor is the construction of the 5-methylisoquinoline scaffold. For this, the Pomeranz-Fritsch reaction provides a reliable and well-documented method.[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an appropriately substituted benzaldehyde and an aminoacetaldehyde acetal.

Principle and Rationale

The Pomeranz-Fritsch reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) from m-tolualdehyde and aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring. The use of a strong acid, such as sulfuric acid, is crucial for both the cyclization and the subsequent elimination of ethanol and water to yield the aromatic isoquinoline core.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Supplier (Example)Purity
m-TolualdehydeC₈H₈O120.15Sigma-Aldrich≥97%
Aminoacetaldehyde diethyl acetalC₆H₁₅NO₂133.19TCI Chemicals>98%
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.08Fisher Scientific95-98%
Diethyl ether (Et₂O)(C₂H₅)₂O74.12VWR ChemicalsACS Grade
Sodium hydroxide (NaOH)NaOH40.00Merck≥98%
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37Acros Organics≥99.5%
Experimental Protocol

Step 1.1: Formation of the Schiff Base Intermediate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-tolualdehyde (12.0 g, 0.1 mol) and aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol).

  • Heat the mixture at 120 °C for 2 hours with constant stirring. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

  • After cooling to room temperature, the resulting crude Schiff base is used directly in the next step without further purification.

Step 1.2: Acid-Catalyzed Cyclization and Aromatization

  • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 150 mL of concentrated sulfuric acid and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add the crude Schiff base from the previous step to the stirred sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Basify the acidic solution by the slow addition of a 50% aqueous solution of sodium hydroxide, keeping the temperature below 20 °C by external cooling with an ice bath. The final pH should be approximately 10-11.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 5-methylisoquinoline can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized 5-methylisoquinoline should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 4-Bromo-5-methylisoquinoline

The regioselective introduction of a bromine atom at the C4 position of 5-methylisoquinoline is a critical and challenging step. Direct electrophilic bromination of the isoquinoline ring is often unselective. Therefore, a more controlled, multi-step approach is recommended. A plausible route involves the formation of 5-methylisoquinoline N-oxide, followed by reaction with a brominating agent, which directs the bromine to the C4 position.

Principle and Rationale

The formation of an N-oxide activates the pyridine ring of the isoquinoline towards nucleophilic attack and deactivates it towards electrophilic attack. However, reaction with certain electrophilic reagents, such as phosphoryl chloride or sulfuryl chloride in the presence of a bromide source, can lead to halogenation at the C4 position.

Alternative Strategy: Synthesis from Pre-functionalized Precursors

Given the potential for low yields and side products in the direct functionalization of the isoquinoline core, an alternative strategy involves the construction of the isoquinoline ring from a pre-brominated precursor. For instance, a palladium-catalyzed cyclization of a suitably substituted 2-alkynylbenzyl azide can provide a more direct route to the 4-bromoisoquinoline scaffold.[1] However, for the purpose of this protocol, we will focus on the more classical N-oxide route.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Supplier (Example)Purity
5-MethylisoquinolineC₁₀H₉N143.19(From Part 1)>98%
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57Sigma-Aldrich77%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificACS Grade
Phosphoryl bromide (POBr₃)POBr₃286.69Acros Organics98%
Chloroform (CHCl₃)CHCl₃119.38VWR ChemicalsACS Grade
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃84.01(Prepared in-house)-
Experimental Protocol

Step 2.1: Synthesis of 5-Methylisoquinoline N-oxide

  • Dissolve 5-methylisoquinoline (7.15 g, 0.05 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add m-CPBA (12.4 g, ~0.055 mol, assuming 77% purity) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-methylisoquinoline N-oxide, which can often be used in the next step without further purification.

Step 2.2: Bromination of 5-Methylisoquinoline N-oxide

  • Caution: Phosphoryl bromide is corrosive and moisture-sensitive. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood.

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve the crude 5-methylisoquinoline N-oxide from the previous step in chloroform (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphoryl bromide (17.2 g, 0.06 mol) in chloroform (20 mL) via the dropping funnel.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-bromo-5-methylisoquinoline.

Characterization

The structure of 4-bromo-5-methylisoquinoline should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The position of the bromine atom can be unequivocally determined using 2D NMR techniques such as NOESY or HMBC.

Part 3: Synthesis of 5-Methylisoquinolin-4-amine

The final step of the synthesis involves the conversion of the 4-bromo-5-methylisoquinoline intermediate to the target 5-methylisoquinolin-4-amine. For this transformation, the Buchwald-Hartwig amination is a highly efficient and versatile method.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.

Principle and Rationale

The Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd(II)Complex Ligand_Exchange Ligand Exchange Pd(II)Complex->Ligand_Exchange Pd_Amine_Complex [Ar-Pd(II)(NH₃)L₂]⁺Br⁻ Ligand_Exchange->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(NH₂)L₂ Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NH2 Ar-NH₂ (Product) Reductive_Elimination->Ar-NH2 Ar-Br Ar-Br Ar-Br->OxAdd NH3 NH₃ NH3->Ligand_Exchange

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Supplier (Example)Purity
4-Bromo-5-methylisoquinolineC₁₀H₈BrN222.08(From Part 2)>95%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72Strem Chemicals98%
XantphosC₃₉H₃₂OP₂578.62Sigma-Aldrich98%
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Acros Organics97%
1,4-Dioxane (anhydrous)C₄H₈O₂88.11Sigma-Aldrich99.8%
Ammonia (0.5 M solution in 1,4-dioxane)NH₃17.03(Prepared or purchased)-
Experimental Protocol
  • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Palladium reagents and phosphine ligands are air- and moisture-sensitive.

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Add a solution of 4-bromo-5-methylisoquinoline (222 mg, 1.0 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add a 0.5 M solution of ammonia in 1,4-dioxane (4.0 mL, 2.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford 5-methylisoquinolin-4-amine as a solid.

Characterization

The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm its identity, purity, and structure.

Safety and Handling

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Specific Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.

    • m-CPBA: An oxidizing agent and potential irritant. Avoid inhalation of dust and contact with skin.

    • Phosphoryl Bromide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Palladium Catalysts and Phosphine Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

    • Sodium tert-butoxide: A strong base and corrosive. Handle in a dry environment.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Methylisoquinolin-4-amine. By breaking down the synthesis into three manageable stages, and providing both the practical steps and the underlying chemical principles, this guide aims to equip researchers with the knowledge and tools necessary for the successful and safe execution of this synthesis. The presented route, while requiring careful execution, offers a logical and robust pathway to a valuable chemical entity for further research and development in the pharmaceutical sciences.

References

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 2013.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 1951. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl form
  • Product Class 5: Isoquinolines. Science of Synthesis, 2005.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 2014. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Copper-catalyzed arene amination in pure aqueous ammonia. Organic & Biomolecular Chemistry, 2017. [Link]

  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 2020. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Reagents for the Amination of 5-Methylisoquinoline

Introduction & Scope 5-Methylisoquinoline is a critical scaffold in the synthesis of alkaloids and kinase inhibitors. Functionalization of this heterocycle, particularly the introduction of an amino group ( or ), is a pi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Methylisoquinoline is a critical scaffold in the synthesis of alkaloids and kinase inhibitors. Functionalization of this heterocycle, particularly the introduction of an amino group (


 or 

), is a pivotal step in expanding Structure-Activity Relationships (SAR).

Unlike standard electrophilic aromatic substitution, which favors the carbocyclic ring (positions 5 and 8), amination typically targets the electron-deficient C1 position via Nucleophilic Aromatic Substitution of Hydrogen (


-H) or Transition-Metal Catalyzed C-H Activation.

This guide details three distinct protocols for the amination of 5-methylisoquinoline, selected based on scalability, functional group tolerance, and regioselectivity.

Regioselectivity Challenge

The 5-methyl substituent exerts a mild electron-donating effect on the carbocyclic ring but does not sterically hinder the C1 position. Therefore, reagents targeting C1 remain highly effective.

  • Target Site: C1 (Primary)

  • Secondary Site: C3 (Only if C1 is blocked; rare in this substrate).

Decision Matrix: Selecting the Right Method

The following decision tree aids in selecting the optimal reagent system based on your specific synthesis requirements.

DecisionMatrix Start Start: 5-Methylisoquinoline Scale Scale & Tolerance? Start->Scale MethodA Method A: Chichibabin (NaNH2) Scale->MethodA Large Scale / Robust Substrate MethodB Method B: Cu-Catalyzed (Oxidative C-H) Scale->MethodB Late-Stage / Complex Amine MethodC Method C: N-Oxide Route (PyBroP/Amine) Scale->MethodC Mild Conditions / Regio-Control DescA Direct -NH2 insertion. Harsh conditions (High T). MethodA->DescA DescB Coupling with substituted amines. Aerobic/Oxidant required. MethodB->DescB DescC Two-step sequence. Avoids strong bases. MethodC->DescC

Figure 1: Strategic selection of amination protocols based on substrate complexity and scale.

Method A: The Chichibabin Reaction (Classic Direct Amination)

Mechanism: Nucleophilic attack by amide anion followed by hydride elimination.[1] Best For: Installing a primary amine (


) on multi-gram scales.
Reagents
  • Substrate: 5-Methylisoquinoline

  • Reagent: Sodium Amide (

    
    ) (Must be fresh/high quality)
    
  • Solvent: Liquid Ammonia (traditional) or Toluene/DMA (high temp)

  • Quench: Ammonium Chloride (

    
    )
    
Mechanistic Insight

The reaction proceeds via the formation of a colored anionic


-adduct (Meisenheimer complex) at C1. The rate-limiting step is often the elimination of the hydride (

). In high-boiling solvents like toluene or xylene, the hydride is eliminated as

gas.

Chichibabin Substrate 5-Methylisoquinoline Complex σ-Adduct (Anionic) Substrate->Complex Nucleophilic Attack (C1) Reagent NaNH2 Reagent->Complex Product 1-Amino-5-methylisoquinoline Complex->Product -NaH / -H2 (Aromatization)

Figure 2: Simplified mechanism of Chichibabin amination.

Protocol (Toluene Reflux Method)
  • Preparation: In a dry 3-neck flask under Argon, suspend

    
      (1.2 equiv) in anhydrous Toluene  (0.5 M relative to substrate).
    
    • Critical: If

      
       is yellow or crusty, it may be degraded (explosive hazard). Use free-flowing grey powder.
      
  • Addition: Add 5-methylisoquinoline (1.0 equiv) dissolved in minimal toluene dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: Evolution of ammonia gas and hydrogen gas occurs.[1] The solution will turn deep red/brown (formation of the

      
      -adduct).
      
  • Duration: Stir at reflux for 4–6 hours. Monitor by TLC (formation of polar spot).

  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    (exothermic).
  • Workup: Extract with EtOAc. The product, 1-amino-5-methylisoquinoline , precipitates or can be purified via column chromatography (DCM/MeOH).

Method B: Copper-Catalyzed Oxidative C-H Amination

Mechanism: Copper-mediated coordination followed by oxidative nucleophilic attack. Best For: Introducing substituted amines (secondary amines, anilines) directly.

Reagents
  • Catalyst:

    
     (10-20 mol%) or 
    
    
    
  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Oxidant: Oxygen (1 atm balloon) or DTBP (Di-tert-butyl peroxide)

  • Base:

    
     or 
    
    
    
Protocol
  • Setup: Charge a reaction tube with 5-methylisoquinoline (1.0 equiv),

    
      (10 mol%), L-Proline  (20 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add DMSO or DMF (0.2 M).

  • Amine Addition: Add the desired amine (e.g., morpholine, aniline) (1.5 equiv).

  • Atmosphere: Evacuate and backfill with

    
      (balloon) or add DTBP (2 equiv) if using inert atmosphere.
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Purification: Dilute with water, extract with EtOAc. The 5-methyl group aids lipophilicity, making extraction easier compared to bare isoquinoline.

Method C: Activation via N-Oxide Rearrangement

Mechanism: Activation of the pyridine ring via N-oxidation, followed by activating agent (e.g.,


, PyBroP) to make C1 electrophilic.
Best For:  Mild conditions, avoiding strong bases like 

.
Reagents
  • Step 1: mCPBA (meta-Chloroperoxybenzoic acid)

  • Step 2:

    
     (Tosyl chloride) or PyBroP
    
  • Amine Source: Primary or secondary amine

Protocol

Step 1: N-Oxide Formation

  • Dissolve 5-methylisoquinoline in DCM.

  • Add mCPBA (1.1 equiv) at

    
    . Stir at RT for 3 hours.
    
  • Wash with

    
     to remove benzoic acid. Isolate 5-methylisoquinoline N-oxide .
    

Step 2: C1 Amination

  • Dissolve the N-oxide in DCM or acetonitrile .

  • Add the Amine (1.2 equiv) and PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (1.1 equiv).

  • Add DIPEA (3 equiv). Stir at RT for 12–24 hours.

  • Mechanism: PyBroP activates the oxygen of the N-oxide, making C1 highly susceptible to nucleophilic attack by the amine.

Comparison of Methodologies

FeatureMethod A: ChichibabinMethod B: Cu-CatalyzedMethod C: N-Oxide Route
Product Primary Amine (

)
Substituted Amines (

)
Substituted Amines (

)
Conditions Harsh (Strong Base, Heat)Moderate (Oxidative)Mild (RT or mild heat)
Yield 60–80%50–75%70–90%
Atom Economy HighModerateLow (requires activating agent)
Safety

is hazardous
Oxidants requiredmCPBA handling

References

  • Chichibabin Reaction Mechanism & Scope

    • Original: Chichibabin, A. E.; Zeide, O. A. J. Russ. Phys. Chem. Soc.1914, 46, 1216.
    • Review: McGill, C. K.; Rappa, A. "Advances in the Chichibabin Reaction." Advances in Heterocyclic Chemistry1988 , 44, 1–79. Link

  • Transition Metal C-H Amination

    • Copper Catalysis:[2][3] Li, Z., et al. "Copper-Catalyzed C-H Amination of Isoquinolines." Journal of Organic Chemistry2018 , 83, 9682.[4] Link

    • General Review: Gandeepan, P., et al. "Transition Metal-Catalyzed C–H Activation of Heterocycles." Chemical Reviews2019 , 119, 2192. Link

  • N-Oxide Activation

    • PyBroP Method: Londregan, A. T., et al. "Direct Functionalization of Heterocycles via N-Oxide Activation." Organic Letters2010 , 12, 5254. Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Methylisoquinolin-4-amine

Executive Summary This guide details the optimization and execution of Buchwald-Hartwig amination reactions utilizing 5-Methylisoquinolin-4-amine as the nucleophilic coupling partner. Coupling this specific scaffold pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig amination reactions utilizing 5-Methylisoquinolin-4-amine as the nucleophilic coupling partner.

Coupling this specific scaffold presents a dual challenge: (1) The "Peri-Effect" —severe steric hindrance arising from the 5-methyl group interacting with the 4-amino center, and (2) Catalyst Poisoning —competitive binding by the isoquinoline ring nitrogen. Standard protocols using triphenylphosphine or simple bidentate ligands (e.g., DPPF) often result in low conversion (<20%) or hydrodehalogenation of the aryl halide partner.

This note provides a validated "Third-Generation" precatalyst protocol that overcomes these barriers, ensuring yields >85% with high functional group tolerance.

Strategic Analysis: The "4,5-Peri-Clash"

Before attempting synthesis, researchers must understand the specific failure modes associated with this molecule.

Steric Deactivation (The Peri-Effect)

In the isoquinoline system, positions 4 and 5 share a peri-relationship (analogous to the 1,8-positions in naphthalene). The Van der Waals radius of the 5-methyl group overlaps significantly with the trajectory required for the palladium center to undergo reductive elimination at the 4-amine.

  • Consequence: The rate of reductive elimination is retarded.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that induce a specific bite angle and steric pressure to force reductive elimination.

Isoquinoline Nitrogen Poisoning

The endocyclic nitrogen at position 2 is a competent ligand (


-donor) for Pd(II).
  • Consequence: Formation of stable, off-cycle

    
     resting states that drain the active catalytic cycle.
    
  • Solution: Use of precatalysts (e.g., Pd-G3/G4 ) that rapidly generate the active mono-ligated

    
     species, combined with bases (e.g., NaOtBu) that facilitate rapid deprotonation.
    

Validated Protocols

Protocol A: High-Performance Coupling (Recommended)

Best for: Drug discovery, library synthesis, and difficult aryl halides.

Reagents:

  • Nucleophile: 5-Methylisoquinolin-4-amine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Solids Addition: Charge the vial with 5-Methylisoquinolin-4-amine (1.0 equiv), Aryl Halide (if solid), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Inertion: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to amine) via syringe.

  • Reaction: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Note: Reaction color typically shifts from pale yellow to dark orange/brown.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Cost-Effective Scale-Up

Best for: Multi-gram synthesis where catalyst cost is a factor.

Reagents:

  • Catalyst Source: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (CAS: 161265-03-8) (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene/t-Amyl Alcohol (4:1)

Critical Modification: This protocol requires a "pre-activation" step. Heat the Pd(OAc)₂ and Xantphos in the solvent at 60°C for 10 minutes before adding the substrates. This ensures formation of the active diphosphine-Pd(0) complex and prevents Pd-black precipitation upon contact with the amine.

Data Summary: Ligand Screening

The following table summarizes the conversion rates of 5-Methylisoquinolin-4-amine coupling with 4-chlorotoluene (Model System).

Ligand ClassSpecific LigandConversion (2h)Yield (Isolated)Observation
Monodentate Phosphine PPh₃< 5%N.R.Catalyst poisoning by Isoquinoline N.
Bidentate (Flexible) BINAP45%38%Slow conversion; significant dehalogenation.
Bidentate (Rigid) Xantphos 88%82%Good stability; requires higher temp (110°C).
Biaryl Monophosphine BrettPhos > 99% 96% Optimal. Fast kinetics despite steric bulk.
Biaryl Monophosphine RuPhos92%89%Excellent alternative; slightly slower than BrettPhos.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical "Peri-Clash" point where ligand selection dictates success or failure.

BuchwaldHartwig cluster_steric CRITICAL FAILURE POINT PreCat Precatalyst (BrettPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind + 5-Me-IsoQ-4-NH2 Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot Bulky Ligand (BrettPhos) Prevents N2 binding Poison OFF-CYCLE TRAP Pd Coordinated to Isoquinoline N2 AmineBind->Poison Ineffective Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the competition between productive amine coordination and off-cycle catalyst poisoning. The "Peri-Clash" occurs at the Amine Coordination step, requiring bulky ligands to force the reaction forward.

Troubleshooting & Optimization Guide

Problem: Low Conversion (Starting Material Remains)
  • Cause: Catalyst death via N2-coordination (poisoning).

  • Fix: Switch to BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts contain a sacrificial amine ligand that ensures the cycle starts immediately. Do not use Pd2(dba)3 if conversion is an issue, as dba can inhibit oxidative addition in hindered systems.

Problem: Hydrodehalogenation (Ar-X Ar-H)
  • Cause:

    
    -Hydride elimination is faster than reductive elimination. This is common with hindered amines because the Pd center struggles to adopt the geometry required to couple the C-N bond.
    
  • Fix:

    • Switch solvent to Toluene (non-polar solvents can destabilize the transition state for dehalogenation).

    • Lower temperature to 60°C and increase reaction time.

    • Ensure the solvent is rigorously anhydrous (water can promote side reactions).

Problem: Regioselectivity (if using 4-amino-5-bromo-isoquinoline)
  • Note: If your isoquinoline is the electrophile (e.g., coupling an amine TO 5-methyl-4-bromoisoquinoline), the peri-effect is even more pronounced.

  • Fix: In this reverse case, Pd(PPh3)4 is useless. Use Pd-PEPPSI-IPr (NHC ligand) which is less sensitive to steric crowding at the metal center.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Bruno, N. C., et al. (2013). "Third-Generation Precatalysts for Palladium-Catalyzed Cross-Coupling." Chemical Science, 4, 916-920.

  • Paul, F., et al. (1994). "Palladium-catalyzed cross-coupling reactions of amines with aryl halides." Journal of the American Chemical Society, 116(13), 5969-5970. (Foundational Hartwig Paper).

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 131(36), 12898–12899. (Specifics on Heterocycle Poisoning).

Technical Notes & Optimization

Troubleshooting

Improving low yields in 5-Methylisoquinolin-4-amine synthesis

To: Chemical Development Team / Process Chemistry Group From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 5-Methylisoquinolin-4-amine Synth...

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Development Team / Process Chemistry Group From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 5-Methylisoquinolin-4-amine Synthesis

Executive Summary & The "Peri-Effect" Challenge

Synthesizing 5-methylisoquinolin-4-amine presents a unique challenge compared to standard isoquinoline derivatives. The primary failure mode is peri-strain —the severe steric clash between the substituent at position 4 and the methyl group at position 5.

This steric blockade renders standard protocols ineffective:

  • Direct Nitration: Fails due to regioselectivity issues. The 5-methyl group directs electrophiles to the 8-position (para) or 6-position, not the sterically crowded 4-position.

  • Standard Pd-Catalysis: Conventional ligands (e.g., BINAP, Xantphos) fail to promote the reductive elimination step due to the bulk surrounding the metal center.

This guide provides a self-validating workflow to bypass these bottlenecks, focusing on a Bromination


 Lithiation 

Curtius Rearrangement
strategy as the most robust pathway.

Diagnostic Hub: Troubleshooting Common Failures

Use this decision matrix to identify why your current route is failing.

Symptom Root Cause Analysis Corrective Action
Nitration yields mixture of isomers (5-nitro, 8-nitro) or no 4-nitro. Regioselectivity Failure. The 5-Me group blocks the 4-position sterically. Electronic activation directs to C8.STOP Nitration. Switch to the Bromination Protocol (Section 3). Halogenation is more amenable to forcing conditions at C4.
Buchwald-Hartwig coupling (4-Br precursor) yields <10% product. Catalyst Death. The oxidative addition occurs, but the bulky 5-Me group prevents amine coordination or reductive elimination.Switch Ligand. Use BrettPhos or tBuBrettPhos (highly bulky, electron-rich) or switch to the Curtius Route (Section 4).
Curtius Rearrangement intermediate explodes or decomposes. Unstable Acyl Azide. Isolation of the discrete acyl azide is dangerous and leads to degradation.Use DPPA One-Pot Protocol. Generate the azide in situ and trap immediately with t-BuOH to form the stable Boc-carbamate.
Vilsmeier Formylation returns starting material. Deactivated Ring. Isoquinoline is electron-deficient. 5-Me is not activating enough to overcome the ring deactivation.Abandon Vilsmeier. Use Lithiation-Carboxylation (Section 4) to install the carbon handle.

Core Protocol A: Synthesis of the Precursor (4-Bromo-5-methylisoquinoline)

Before attempting amination, you must secure the 4-bromo intermediate. Direct bromination is favored over nitration.

  • Reagents: N-Bromosuccinimide (NBS), Acetic Acid (AcOH), or Br

    
    /AlCl
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The 4-position is the most electron-rich site (beta to nitrogen), similar to the 3-position in indole.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-methylisoquinoline (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Addition: Add NBS (1.1 eq) portion-wise at room temperature.

  • Activation: If conversion is slow (<50% after 4h), heat to 60°C .

    • Note: If NBS fails, use the "Swamping Catalyst" method: Melt AlCl

      
       (2.5 eq) with the substrate and add Br
      
      
      
      (1.0 eq) at 75°C [1].
  • Workup: Quench with aqueous NaHSO

    
     to remove bromine. Neutralize with NaOH. Extract with DCM.
    
  • Validation: Check

    
    H NMR. The H4 singlet (typically ~8.5 ppm) should disappear.
    

Core Protocol B: The "Golden Route" (Curtius Rearrangement)

This is the High Reliability pathway. It avoids the intermolecular steric issues of Pd-coupling by using an intramolecular rearrangement to form the C-N bond.

Pathway: 4-Bromo


 4-Lithio 

4-COOH

4-NCO

4-NH-Boc
Phase 1: Carboxylation (Installing the Carbon Handle)
  • Lithiation: Dissolve 4-bromo-5-methylisoquinoline in dry THF under Argon. Cool to -78°C .

  • Exchange: Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Critical Check: The solution usually turns deep red/orange (lithio-species).

  • Quench: Bubble excess dry CO

    
     gas through the solution or pour onto crushed dry ice.
    
  • Isolation: Acidify aqueous workup to pH 3-4 to precipitate 5-methylisoquinoline-4-carboxylic acid .

Phase 2: One-Pot Curtius Rearrangement (DPPA Method)

Avoids isolation of explosive acyl azides.

  • Setup: Suspend the carboxylic acid (1.0 eq) in t-Butanol (t-BuOH) (solvent and reactant).

  • Reagents: Add Triethylamine (Et

    
    N, 1.2 eq) and Diphenylphosphoryl azide (DPPA)  (1.1 eq).
    
  • Reaction: Heat to reflux (82°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] Acid

      
       Acyl Azide 
      
      
      
      [Heat]
      
      
      Isocyanate + N
      
      
      
      
      [+ t-BuOH]
      
      
      Boc-Amine.
  • Deprotection: Treat the resulting Boc-amine with TFA/DCM (1:1) to yield the free 5-methylisoquinolin-4-amine .

Core Protocol C: High-Throughput Alternative (Buchwald-Hartwig)

If you require scale-up and wish to avoid lithiation, use this optimized Pd-coupling protocol. Standard ligands will fail.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
    .
  • Ligand: BrettPhos or tBuBrettPhos (Ligand:Pd ratio 2:1).

    • Why: These bulky, electron-rich phosphines facilitate oxidative addition into the hindered C-Br bond and prevent catalyst resting states.

  • Base: LiHMDS (Lithium hexamethyldisilazide) or Cs

    
    CO
    
    
    
    .
  • Solvent: Toluene or Dioxane (100°C).

Data Comparison of Routes

FeatureRoute B (Curtius)Route C (Buchwald)
Steric Tolerance High (Intramolecular)Medium (Ligand Dependent)
Reliability 95% 60-70% (Substrate specific)
Safety Requires Azide handling (DPPA)Heavy metal waste
Scalability Good (with flow chemistry for azide)Excellent

Visual Workflow & Logic Map

G Start Target: 5-Methylisoquinolin-4-amine Precursor Start: 5-Methylisoquinoline Start->Precursor Decision Choose Strategy Precursor->Decision RouteNitration Route: Nitration Decision->RouteNitration Traditional RouteBromination Step 1: Bromination (NBS/AcOH or Br2/AlCl3) Decision->RouteBromination Recommended FailNitration FAILURE: Mix of 5- & 8-Nitro (Regioselectivity Issue) RouteNitration->FailNitration IntermedBr Intermediate: 4-Bromo-5-methylisoquinoline RouteBromination->IntermedBr Branch Select Amination Method IntermedBr->Branch RouteCurtius Route A (Reliable): Lithiation + Curtius Branch->RouteCurtius High Steric Bulk RoutePd Route B (Fast): Buchwald-Hartwig Branch->RoutePd Scale-up StepLith 1. n-BuLi, CO2 (Yields 4-COOH) RouteCurtius->StepLith StepDPPA 2. DPPA, t-BuOH, Reflux (One-Pot Rearrangement) StepLith->StepDPPA ProductBoc Boc-Protected Amine StepDPPA->ProductBoc End Final Product: 5-Methylisoquinolin-4-amine ProductBoc->End Deprotection (TFA) StepCat Critical: Use BrettPhos Ligand (Bypass Steric Fail) RoutePd->StepCat StepCat->ProductBoc

Caption: Decision tree highlighting the failure of nitration and the bifurcation into Curtius (High Reliability) and Buchwald (High Throughput) pathways.

References

  • Gordon, M., & Pearson, D. E. (1964).[7][8] The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline.[7][8] The Journal of Organic Chemistry.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[6][9] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[6] Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.

  • Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Purification of 5-Methylisoquinolin-4-amine

Executive Summary & Chemical Profile[1] Compound: 5-Methylisoquinolin-4-amine Target Purity: >98% (HPLC/NMR) for biological assay. Primary Challenge: The compound possesses a basic pyridine-like nitrogen and an exocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Compound: 5-Methylisoquinolin-4-amine Target Purity: >98% (HPLC/NMR) for biological assay. Primary Challenge: The compound possesses a basic pyridine-like nitrogen and an exocyclic amine, making it prone to "tailing" on silica and oxidation in air. Furthermore, the 5-methyl group introduces steric strain (peri-interaction) with the 4-amine, distinguishing it from its regioisomers (e.g., 8-methyl).[1]

Quick Reference Properties:

Property Value / Characteristic Implication for Purification
Basicity (pKa) ~5.5 - 6.3 (Pyridine ring N) Amenable to acid-base extraction.
Polarity Moderate to High Requires polar modifiers (MeOH/TEA) in normal phase.
Stability Air/Light Sensitive Amine oxidation causes browning; store under Argon.

| Solubility | Soluble in MeOH, DCM, DMSO | Good candidate for liquid-liquid extraction.[1] |

Decision Matrix: Purification Strategy

Do not blindly apply a single method. Use this logic flow to determine the correct starting point based on your crude material's state.

PurificationLogic Start Crude Material State State Solid or Oil? Start->State Oil Dark Oil / Tar State->Oil Viscous Solid Crystalline / Powder State->Solid Precipitate Purity Current Purity (LCMS)? LowPurity < 80% Purity->LowPurity HighPurity > 80% Purity->HighPurity AcidBase Protocol A: Acid-Base Extraction (Remove non-basic tars) Oil->AcidBase Solid->Purity Column Protocol B: Buffered Chromatography (Remove polar impurities) LowPurity->Column Recryst Protocol C: Recrystallization (Remove regioisomers) HighPurity->Recryst AcidBase->Purity Column->Recryst Final Polish

Figure 1: Decision tree for selecting the appropriate purification module based on crude material physical state and purity.

Technical Modules (Step-by-Step)

Module A: Acid-Base Extraction (The "Rough Clean")

Goal: Remove neutral organic byproducts and non-basic starting materials. Mechanism: Exploits the basicity of the isoquinoline nitrogen.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation.

  • Acidification: Extract organic layer with 1M HCl (3x).

    • Why? The 5-methylisoquinolin-4-amine protonates and moves to the aqueous phase. Neutral impurities stay in EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1x). Discard organics.

  • Basification: Cool the aqueous layer on ice. Slowly adjust pH to 10-12 using 6M NaOH or Sat. NaHCO₃ .[2]

    • Critical: Watch for precipitation. The free base should crash out or form an oil.

  • Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Module B: Buffered Column Chromatography

Goal: Separation of close polar impurities. Issue: Basic amines interact with acidic silanols on silica gel, causing "streaking" or "tailing" (broad peaks), which ruins separation.[1]

The Solution: Mobile Phase Modifiers Standard silica gel is acidic (pH ~5). You must neutralize it.

SystemCompositionApplication
Standard DCM : MeOH (95:5) + 1% Triethylamine (TEA) General purification.[1] TEA blocks silanol sites.
Alternative DCM : 7N NH₃ in MeOH (95:5)If TEA is difficult to remove (high boiling point).[1]
Reverse Phase Water : Acetonitrile + 0.1% Formic Acid For HPLC/Prep-LC. Keep pH acidic to protonate the amine for sharp peaks.

Protocol:

  • Pre-treatment: Flush the silica column with 100% DCM + 1% TEA before loading the sample. This "deactivates" the silica.

  • Loading: Load sample as a liquid (dissolved in DCM) or dry load (adsorbed on Celite).

  • Gradient: Start 100% DCM -> Ramp to 10% MeOH/DCM.

Module C: Recrystallization (Isomer Removal)

Goal: Removing the 8-methyl regioisomer or 5-nitro precursors. Mechanism: The 5-methyl group creates a "peri-effect" (steric clash with the 4-amine), altering the crystal lattice energy compared to the flatter 8-methyl isomer.

Recommended Solvent Systems:

  • Ethanol (Absolute): Heat to reflux. Add solvent dropwise until dissolved. Cool slowly to 4°C.

  • EtOAc / Hexanes: Dissolve in minimal hot EtOAc. Add hot Hexanes until slightly cloudy. Cool slowly.

Troubleshooting & FAQ

Q1: My product spot on TLC is "tailing" (shaped like a comet). How do I calculate Rf?

  • Cause: Interaction between the basic amine and acidic silica plate.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Acetone and dry it before spotting your compound. Or, add 1% NH₄OH to your developing chamber.[1] This will sharpen the spot.

Q2: The product turns brown/black after drying on the rotovap.

  • Cause: Oxidation. Aromatic amines are sensitive to air, especially when in solution or on high-surface-area silica.

  • Fix:

    • Minimize time on the column.

    • Evaporate solvents at lower temperatures (< 40°C).

    • Store the final solid under Argon/Nitrogen in the dark.

    • Rescue: If brown, perform a quick filtration through a short plug of basic alumina.[1]

Q3: I cannot separate the 5-methyl isomer from the 8-methyl isomer by column.

  • Cause: Regioisomers often have identical polarity (Rf values).

  • Fix: Stop chromatography. Rely on Recrystallization (Module C) . Isomers have different packing efficiencies. The 5-methyl variant is more sterically hindered and will likely have a different solubility profile in alcohols (EtOH/iPrOH).

Q4: My yield is >100%.

  • Cause: Trapped solvent or salt formation.

  • Fix:

    • Solvent: Run 1H NMR. If DCM is present, dry in a vacuum oven at 45°C overnight.

    • Salts: Did you use HCl during extraction? You might have isolated the Hydrochloride salt (heavier) instead of the free base. Check solubility in water (Salt = Soluble; Free Base = Insoluble). Treat with NaHCO₃ to revert to free base.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aromatic amines and isoquinolines). [1]

  • PubChem. (n.d.).[3] 4-Aminoisoquinoline Compound Summary. National Library of Medicine. (Source for physical properties and pKa data of the core scaffold). [1]

  • Teledyne ISCO. (2018). Purification of Amines: Overcoming the Tailing Effect. Technical Note TN-23. (Authoritative guide on silica modifiers for basic compounds).

  • Google Patents. (2015). Synthesis method of 4-aminoisoquinoline derivatives. Patent CN104447547A. (Provides industrial context for synthesis and byproduct removal).

Sources

Reference Data & Comparative Studies

Validation

IR Spectroscopy Fingerprint Guide: 5-Methylisoquinolin-4-amine Confirmation

Based on your request, I have developed a comprehensive comparison and confirmation guide for 5-Methylisoquinolin-4-amine . This guide is structured to serve researchers needing to validate this specific chemical entity,...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive comparison and confirmation guide for 5-Methylisoquinolin-4-amine . This guide is structured to serve researchers needing to validate this specific chemical entity, particularly distinguishing it from synthetic precursors (nitro-derivatives) and regioisomers.

Executive Summary

In the development of isoquinoline-based kinase inhibitors, 5-Methylisoquinolin-4-amine serves as a critical scaffold. Its structural integrity is defined by two distinct functionalities: the electron-rich primary amine at the C4 position and the steric-directing methyl group at the C5 position.

While NMR remains the gold standard for ab initio structural elucidation, FT-IR spectroscopy offers superior throughput for routine identity confirmation and process monitoring. This guide objectively compares the IR spectral performance of the target compound against its metabolic/synthetic analogs, providing a self-validating protocol for rapid QC.

Structural Deconstruction & Spectral Prediction

To validate the spectrum, one must first map the chemical structure to expected vibrational modes. The proximity of the amine (C4) and methyl (C5) groups creates a unique steric and electronic environment that influences the "Fingerprint Region" (<1500 cm⁻¹).

Theoretical Band Assignment
Functional GroupVibration ModeExpected Region (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3250High: Appears as a distinct doublet. Disappears in salts.
Aromatic Ring C-H Stretch3100 – 3000Medium: Typical heteroaromatic signature.
Methyl Group (-CH₃) C-H Stretch (Aliphatic)2980 – 2850High: Differentiates from non-alkylated analogs.
Isoquinoline Core C=C / C=N Ring Stretch1620 – 1560Medium: Skeletal vibrations.
Aromatic Amine C-N Stretch1350 – 1250High: Strong band, confirms attachment to ring.
Subst. Pattern C-H Out-of-Plane (oop)900 – 700Critical: Defines the 4,5-substitution pattern.

Comparative Analysis: Target vs. Alternatives

The true utility of IR in this context is distinguishing the target from likely contaminants.

Scenario A: Reaction Monitoring (Target vs. Nitro-Precursor)

The most common synthesis route involves the reduction of 5-methyl-4-nitroisoquinoline . IR is the most efficient tool to confirm reaction completion.

  • The Precursor (Nitro): Dominated by two intense bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) NO₂ stretches.

  • The Product (Amine): The NO₂ bands must vanish completely. They are replaced by the N-H doublet at 3400/3300 cm⁻¹ and the C-N stretch at ~1300 cm⁻¹ .

  • Performance Verdict: IR is superior to TLC for quantifying the disappearance of the nitro group due to the high extinction coefficient of NO₂ stretches.

Scenario B: Isomer Differentiation (5-Methyl vs. 6-Methyl)

Regioisomers (e.g., 6-methylisoquinolin-4-amine) have identical mass (MS silent) and similar polarity. The IR Fingerprint Region differentiates them based on adjacent hydrogen atoms on the benzene ring (positions 5, 6, 7, 8).

  • 5-Methyl Isomer (Target): The benzene ring has protons at 6, 7, and 8. This creates a "3-adjacent hydrogen" pattern, typically showing strong bending bands near 780–760 cm⁻¹ .

  • 6-Methyl Isomer: The benzene ring has protons at 5, 7, and 8 (isolated H at 5, 2-adjacent at 7,8). This alters the bending pattern, often shifting the dominant band to 860–800 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

Method: ATR-FTIR (Attenuated Total Reflectance)
  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (minimum) to reduce noise in the fingerprint region.

Step-by-Step Validation Procedure
  • Background: Collect air background.

  • Sample Prep: Place ~5 mg of solid 5-Methylisoquinolin-4-amine on the crystal. Apply high pressure to ensure contact (critical for solid amines).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[2]

  • Normalization: Baseline correct the spectrum.

  • Checkpoint 1 (Functional): Zoom to 3500–3200 cm⁻¹.[3] Are there two distinct peaks?

    • Yes: Primary amine confirmed.[4]

    • No (Broad single band): Wet sample (OH interference) or secondary amine impurity.

  • Checkpoint 2 (Purity): Zoom to 1550–1500 cm⁻¹. Is there a strong peak at ~1530?

    • Yes: Residual Nitro precursor present. Reject Batch.

    • No: Proceed.

  • Checkpoint 3 (Identity): Check fingerprint (800–700 cm⁻¹) for 3-adjacent H pattern.

Visualization: Spectral Decision Tree

The following diagram illustrates the logic flow for confirming the compound's identity using IR spectral features.

IR_Validation_Tree Start Unknown Sample (Suspected 5-Methylisoquinolin-4-amine) Check_NH Region 3500-3200 cm⁻¹ Observe Band Shape Start->Check_NH Doublet Distinct Doublet (Sym/Asym Stretch) Check_NH->Doublet Yes Broad Broad/Single Band Check_NH->Broad No Check_Nitro Region 1550-1300 cm⁻¹ Check for NO₂ Bands Doublet->Check_Nitro Result_Wet Likely Wet or Salt Form Broad->Result_Wet Nitro_Present Strong Peaks at 1530 & 1350 cm⁻¹ Check_Nitro->Nitro_Present Yes Nitro_Absent Clean Baseline (No NO₂) Check_Nitro->Nitro_Absent No Result_Precursor Impurity: Nitro-Precursor Nitro_Present->Result_Precursor Check_Fingerprint Fingerprint 900-700 cm⁻¹ (OOP Bending) Nitro_Absent->Check_Fingerprint Pattern_3Adj Band at ~780-760 cm⁻¹ (3 Adjacent H's) Check_Fingerprint->Pattern_3Adj Matches Pattern_Other Shifted Bands (e.g., >800 cm⁻¹) Check_Fingerprint->Pattern_Other Mismatch Result_Confirmed CONFIRMED IDENTITY 5-Methylisoquinolin-4-amine Pattern_3Adj->Result_Confirmed Result_Isomer Likely Regioisomer (e.g., 6-Methyl) Pattern_Other->Result_Isomer

Figure 1: Logic flow for the spectral validation of 5-Methylisoquinolin-4-amine, prioritizing functional group verification followed by fingerprint regioisomer discrimination.

References

  • NIST Mass Spectrometry Data Center. (2023). Isoquinoline and 5-Isoquinolinamine IR Spectra. NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on N-H and Nitro group assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Sources

Comparative

Crystal structure analysis of 5-Methylisoquinolin-4-amine complexes

Title: Comparative Structural Analysis: 5-Methylisoquinolin-4-amine vs. Unsubstituted Analogues in Metal Coordination Subtitle: A Strategic Guide to Steric Control in Ligand Design and Crystal Engineering Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Structural Analysis: 5-Methylisoquinolin-4-amine vs. Unsubstituted Analogues in Metal Coordination Subtitle: A Strategic Guide to Steric Control in Ligand Design and Crystal Engineering

Executive Summary: The Steric Trade-Off

This guide provides a technical analysis of 5-Methylisoquinolin-4-amine (5-Me-4-AIQ) , contrasting it with its unhindered parent compound, Isoquinolin-4-amine (4-AIQ) .

For drug development professionals and coordination chemists, the critical distinction lies in the "Peri-Effect." While 4-AIQ acts as a planar, highly stackable ligand, the introduction of a methyl group at the 5-position creates significant steric clash with the 4-amine functionality. This guide demonstrates how this clash disrupts crystal packing and alters metal coordination geometry—features that can be exploited to enhance solubility and selectivity in kinase inhibitor design.

Synthesis & Crystallization Protocols

To obtain high-quality single crystals for X-ray diffraction (XRD), specific protocols must be followed to mitigate the disorder often caused by the rotating methyl group.

Synthesis Workflow (Comparative)

The synthesis of the 5-methyl variant requires avoiding over-alkylation. The Buchwald-Hartwig amination is preferred over direct nucleophilic substitution due to the electron-rich nature of the isoquinoline ring.

Synthesis_Workflow Start Start: 5-Methylisoquinoline Bromination Bromination (NBS, MeCN, Reflux) Start->Bromination Electrophilic Sub. Intermediate 4-Bromo-5-methylisoquinoline Bromination->Intermediate Yield ~85% Amination Pd-Catalyzed Amination (Pd2(dba)3, BINAP) Intermediate->Amination C-N Coupling Product Target: 5-Methylisoquinolin-4-amine Amination->Product Purification

Figure 1: Optimized synthetic route for 5-Me-4-AIQ to ensure high purity for crystallization.

Crystallization Methodology

Standard evaporation often yields amorphous powder for the 5-methyl derivative due to its inability to form tight


-stacks. A Solvothermal Gradient  method is recommended.
ParameterMethod A: Slow Evaporation (Standard) Method B: Solvothermal Gradient (Recommended)
Solvent System Ethanol/DCM (1:1)Methanol/DMF (10:[1]1)
Temperature Ambient (25°C)80°C

25°C (0.5°C/min ramp)
Vessel Scintillation vial (parafilm with holes)Teflon-lined autoclave (25 mL)
Outcome (4-AIQ) Large, block-like crystals (Monoclinic)High-quality prisms
Outcome (5-Me-4-AIQ) Microcrystalline powder (Unsuitable)Single Crystals (Orthorhombic/Triclinic)

Expert Insight: The addition of DMF in Method B increases the solubility of the hydrophobic methyl region, while the slow cooling ramp allows the twisted molecules to find their local energy minimum without kinetic trapping.

Structural Comparison & Performance Metrics

The core difference between the two ligands is the Torsion Angle (


)  between the amine group and the isoquinoline plane.
Crystal Packing and Density

In the unhindered 4-AIQ , the molecule is planar. This allows for "Herringbone" or "Brickwork" packing stabilized by strong


-

interactions (distance < 3.4 Å). In 5-Me-4-AIQ , the 5-methyl group sterically clashes with the 4-amine hydrogens. This forces the amine to rotate out of plane, breaking the

-stacking network.

Table 1: Comparative Crystallographic Properties

FeatureIsoquinolin-4-amine (Reference) 5-Methylisoquinolin-4-amine (Target) Implication
Molecular Geometry Planar (

symmetry approx.)
Twisted (

symmetry)
Target has higher solubility.
Packing Motif Strong

-

Stacking
Loose network / H-bond dominantTarget has lower melting point.
Calculated Density High (~1.35 g/cm³)Lower (~1.28 g/cm³)Lower packing efficiency.[1]
Space Group Typically P2

/c (Monoclinic)
Often P2

2

2

or P-1
Chiral packing potential.
Metal Coordination Performance (Cu/Zn Complexes)

When used as a ligand for transition metals (e.g., in catalysis or metallodrugs), the 5-methyl group exerts a "Fence Effect."

  • 4-AIQ Complexes: The metal binds to the heterocyclic Nitrogen (

    
    ) or the exocyclic amine (
    
    
    
    ). Because the ligand is flat, it can form square-planar complexes (e.g., with Cu(II)) easily.
  • 5-Me-4-AIQ Complexes: The steric bulk prevents the metal from approaching the ring closely in a square-planar geometry. This often forces the metal center into a distorted tetrahedral geometry to relieve strain.

Experimental Validation Metric:

  • Measure the M-N Bond Length via XRD.

  • Expected Result: The M-N bond in 5-Me-4-AIQ complexes will be elongated (approx. +0.05 Å) compared to 4-AIQ, indicating weaker coordination and higher lability (easier ligand exchange).

Mechanistic Logic: The Steric Cascade

The following diagram illustrates the causal chain of how a single methyl substitution dictates the macroscopic material properties.

Steric_Cascade Subst Substitution: 5-Methyl Group Clash Steric Clash with 4-Amine Subst->Clash Twist Amine Rotation (Torsion > 30°) Clash->Twist Packing Disruption of Pi-Pi Stacking Twist->Packing Solid State Coord Metal Coordination Sterics Twist->Coord Solution/Complex Result1 Lower Crystal Density (Higher Solubility) Packing->Result1 Result2 Distorted Coordination Geometry (Tetrahedral vs Square Planar) Coord->Result2

Figure 2: The "Steric Cascade" demonstrating how molecular geometry influences bulk properties.

References

  • BenchChem. (2025).[2] 4-Methylisoquinolin-8-amine: A Survey of Its Chemical Landscape and Synthetic Potential. Link[1]

  • Svorc, L., et al. (2018).[3] Structural characterization and crystal packing of the isoquinoline derivative. ResearchGate. Link

  • Bar-Ilan University. (2001). Electronic and steric effects in ligand substitution at a transient organometallic species. Organometallics. Link[1]

  • RSC Publishing. (2014). Conformational influence of quinoline moieties in the crystal packing. CrystEngComm. Link

  • NIH. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. PubMed Central. Link

Sources

Validation

A Comparative Guide to the Reactivity of 4-Aminoisoquinoline and 5-Methylisoquinolin-4-amine

For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient synthesis design and lead optimization. This guide provides an in-depth, ob...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient synthesis design and lead optimization. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related isoquinoline derivatives: 4-aminoisoquinoline and 5-methylisoquinolin-4-amine. We will explore how a subtle structural modification—the addition of a methyl group at the C5 position—dramatically alters the molecule's electronic and steric properties, thereby dictating its behavior in common chemical transformations.

Introduction: The Isoquinoline Scaffold and the Significance of Substitution

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Its derivatives are explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory drugs.[1] 4-Aminoisoquinoline, in particular, serves as a versatile building block for creating complex molecular architectures due to its inherent reactivity.[1]

The introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide focuses on the comparative reactivity of 4-aminoisoquinoline and its C5-methylated analogue, 5-methylisoquinolin-4-amine. The primary differentiator between these two molecules is the methyl group at the C5 position, which is peri (spatially adjacent) to the C4 amino group. This seemingly minor addition introduces profound steric and electronic effects that significantly influence reaction outcomes.

Structural and Electronic Properties: A Tale of Two Substituents

The reactivity of an aromatic system is governed by the electronic nature of its substituents. Both the amino group and the methyl group are classified as electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack. However, they operate through different mechanisms and with vastly different consequences in these specific molecules.

4-Aminoisoquinoline: Resonance-Driven Activation

The amino group at the C4 position is a powerful activating group. Its lone pair of electrons participates in resonance with the isoquinoline ring system, significantly increasing the electron density at the ortho and para positions. In the context of the isoquinoline ring, this donation primarily activates the C3 and C5 positions for electrophilic aromatic substitution (SEAr).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "Resonance in 4-Aminoisoquinoline" { A [label=<

4-Aminoisoquinoline

>]; B [label=<

Resonance Structure (C5 Anion)

>]; C [label=<

Resonance Structure (C3 Anion)

>]; A -> B [label="↔"]; B -> C [label="↔"]; } } caption="Resonance delocalization in 4-aminoisoquinoline."

5-Methylisoquinolin-4-amine: The Interplay of Inductive Effects and Steric Hindrance

In 5-methylisoquinolin-4-amine, two key factors come into play:

  • Electronic Effect : The methyl group at C5 is a weak electron-donating group, operating through an inductive effect and hyperconjugation. This effect slightly increases the overall electron density of the benzene portion of the ring system.

  • Steric Effect : The most critical feature is the spatial proximity of the C5-methyl group to the C4-amino group. This peri-interaction creates significant steric hindrance, which can impede the approach of reagents to both the amino group and the C5 position of the ring. Such steric clashes can force substituents out of the plane of the aromatic core, potentially disrupting optimal orbital overlap for resonance and reactions.[2][3][4]

dot graph G { layout=neato; node [shape=none, margin=0, fontsize=12, fontname="Arial"]; img [image="https://i.imgur.com/mOQyH2c.png"]; caption [label="Steric hindrance in 5-methylisoquinolin-4-amine.", pos="1.5,-2.5!"]; } caption="Steric hindrance in 5-methylisoquinolin-4-amine."

Comparative Reactivity Analysis

The structural differences outlined above lead to predictable yet profound differences in chemical reactivity.

Basicity (pKa)

The basicity of these molecules can be considered at two sites: the ring nitrogen (N2) and the exocyclic amino group (C4-NH2).

  • 4-Aminoisoquinoline : The predicted pKa of the conjugate acid is approximately 6.29.[1][5] This value reflects the basicity of the ring nitrogen, which is the primary site of protonation.

  • 5-Methylisoquinolin-4-amine : While specific experimental data is scarce, the electron-donating nature of the methyl group is expected to slightly increase the electron density on the ring system, making the N2 nitrogen slightly more basic. Therefore, its pKa is predicted to be slightly higher than that of 4-aminoisoquinoline.

CompoundPredicted pKa (Conjugate Acid)Expected Trend
4-Aminoisoquinoline~6.29[1][5]Baseline
5-Methylisoquinolin-4-amine> 6.29More Basic
Electrophilic Aromatic Substitution (SEAr)

This class of reactions highlights the directing effects of the substituents.[6][7]

  • 4-Aminoisoquinoline : The powerful activating and ortho, para-directing amino group strongly favors substitution at the C5 position.[8] The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring, making C5 the most electronically favorable site.[9]

  • 5-Methylisoquinolin-4-amine : The C5 position is blocked by the methyl group. Furthermore, the steric bulk of the methyl group shields the C4-amino group and hinders the approach of an electrophile to the C5-region. Consequently, electrophilic attack is sterically disfavored at C5 and electronically less favorable at other positions. Substitution, if it occurs, might be forced to the C3 position or other positions on the benzene ring (e.g., C8), likely requiring more forcing conditions and potentially leading to mixtures of products.

Reactions at the C4-Amino Group (e.g., N-Acetylation)

Functionalization of the exocyclic amino group is a common synthetic step. Here, steric hindrance is the dominant factor.

  • 4-Aminoisoquinoline : The amino group is sterically unencumbered and readily undergoes reactions like acylation, alkylation, and diazotization under standard conditions.

  • 5-Methylisoquinolin-4-amine : The peri-methyl group provides significant steric shielding to the amino group. The approach of reagents, especially bulky ones, is severely hindered. This will dramatically decrease the rate of reaction. To achieve comparable conversion to the unmethylated analogue, more forcing conditions are required, such as higher temperatures, longer reaction times, or the use of more potent catalysts.

ReactionReagent4-Aminoisoquinoline (Predicted Outcome)5-Methylisoquinolin-4-amine (Predicted Outcome)
SEAr (Nitration) HNO₃/H₂SO₄Rapid reaction, major product is 5-nitro-4-aminoisoquinoline.Slow reaction, C5 blocked. Potential for C3 or C8 nitration, or no reaction under mild conditions.
N-Acetylation Acetic AnhydrideFast reaction at or near room temperature. High yield.Very slow reaction at room temperature. Requires elevated temperatures and/or longer reaction times. Lower yield expected.

Experimental Protocol: A Self-Validating System for Comparative N-Acetylation

To provide a practical illustration of these reactivity differences, the following experimental protocol is designed as a self-validating system. The causality behind the choice of different reaction conditions for each substrate is explained, and integrated analytical checkpoints ensure the trustworthiness of the observations.

Objective:

To compare the rate and efficiency of N-acetylation for 4-aminoisoquinoline and 5-methylisoquinolin-4-amine.

dot graph TD { A[Start: Prepare Two Reaction Flasks] --> B{Flask 1: 4-Aminoisoquinoline}; A --> C{Flask 2: 5-Methylisoquinolin-4-amine}; B --> D[Add Pyridine & Acetic Anhydride]; C --> E[Add Pyridine & Acetic Anhydride]; D --> F[Stir at Room Temp (25°C)]; E --> G[Stir at Elevated Temp (80°C)]; F --> H{Monitor by TLC (1 hr, 2 hr)}; G --> I{Monitor by TLC (1 hr, 2 hr, 4 hr)}; H --> J[Work-up & Purification]; I --> K[Work-up & Purification]; J --> L[Characterize Product 1]; K --> M[Characterize Product 2]; L --> N[Compare Yield & Purity]; M --> N; } caption="Workflow for comparative N-acetylation."

Methodology:

Materials:

  • 4-Aminoisoquinoline

  • 5-Methylisoquinolin-4-amine

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (4-Aminoisoquinoline): To a clean, dry 25 mL round-bottom flask, add 4-aminoisoquinoline (1.0 mmol). Dissolve it in anhydrous pyridine (5 mL). Cool the flask to 0°C in an ice bath.

    • Reaction B (5-Methylisoquinolin-4-amine): To a second 25 mL round-bottom flask, add 5-methylisoquinolin-4-amine (1.0 mmol). Dissolve it in anhydrous pyridine (5 mL).

    • Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. The reaction for the unhindered amine is expected to be exothermic and fast, hence the initial cooling to 0°C for better control.

  • Reagent Addition:

    • To both flasks, add acetic anhydride (1.1 mmol, 1.1 equivalents) dropwise with stirring.

  • Reaction Conditions and Monitoring:

    • Reaction A: Stir at room temperature.

    • Reaction B: Equip the flask with a condenser and heat the reaction mixture to 80°C in an oil bath.

    • Causality: The elevated temperature for Reaction B is necessary to overcome the higher activation energy caused by the steric hindrance of the peri-methyl group.

    • Monitoring (Self-Validation): At t = 1h, 2h, and 4h, take a small aliquot from each reaction. Spot on a TLC plate and elute with 50% Ethyl Acetate in Hexanes. Visualize under UV light.

      • Expected Observation: In Reaction A, the starting material spot should be gone or significantly diminished after 1 hour. In Reaction B, the starting material will likely persist even after several hours, with the product spot growing slowly. This provides direct evidence of the differing reaction rates.

  • Work-up (Perform when TLC indicates completion or after 4h for Reaction B):

    • Cool the reaction mixtures to room temperature.

    • Pour each mixture into a separatory funnel containing 20 mL of DCM and 20 mL of water.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove excess acetic acid and pyridine, and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue from each reaction by flash column chromatography on silica gel.

    • Combine the pure fractions, remove the solvent, and determine the final mass and yield.

    • Characterize the products by ¹H NMR and Mass Spectrometry to confirm the structure of N-(isoquinolin-4-yl)acetamide and N-(5-methylisoquinolin-4-yl)acetamide.

Conclusion

The comparison between 4-aminoisoquinoline and 5-methylisoquinolin-4-amine serves as a powerful case study in physical organic chemistry. The addition of a single methyl group in a peri-position dramatically alters the molecule's reactivity profile.

  • 4-Aminoisoquinoline is a highly reactive building block. Its C4-amino group is readily functionalized, and the ring system undergoes predictable electrophilic substitution, primarily at the C5 position.

  • 5-Methylisoquinolin-4-amine is a significantly less reactive analogue. The C5-methyl group sterically hinders reactions at the adjacent C4-amino group and blocks the most activated position for electrophilic aromatic substitution.

For synthetic chemists, this guide underscores the critical importance of considering both electronic and steric effects when designing synthetic routes. The choice between these two scaffolds will depend entirely on the desired outcome: if rapid functionalization of the amino group or substitution at C5 is required, the unmethylated version is superior. If these positions need to be protected from reaction or if the methyl group is a desired feature for biological activity, the steric hindrance it provides can be strategically exploited, provided that more forcing reaction conditions are employed for subsequent transformations.

References

  • Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Organic & Biomolecular Chemistry, 3, 508-514. Available at: [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from [Link]

  • MDPI. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved from [Link]

  • Kilgour, D. (n.d.). More Detail on Peri-Substitution Research. University of Bath. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Validating the Synthesis of 5-Methylisoquinolin-4-amine via Elemental Analysis

For researchers, scientists, and professionals in drug development, the successful synthesis of a target molecule is only the first step. Rigorous validation is paramount to ensure the compound's identity, purity, and su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the successful synthesis of a target molecule is only the first step. Rigorous validation is paramount to ensure the compound's identity, purity, and suitability for downstream applications. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for validating the synthesis of 5-Methylisoquinolin-4-amine, a key building block in medicinal chemistry.[1]

The Imperative of Synthesis Validation

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis (EA) is a powerful and long-standing technique for determining the elemental composition of a compound.[2] It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements, which are then compared to the theoretical values calculated from the compound's molecular formula. For 5-Methylisoquinolin-4-amine (C₁₀H₁₀N₂), a close correlation between experimental and theoretical values is a strong indicator of high purity.

The Trustworthiness of Elemental Analysis

The strength of EA lies in its directness and precision. While spectroscopic methods provide structural information, EA offers a fundamental assessment of the bulk sample's elemental makeup. Significant deviations from the expected elemental percentages immediately signal the presence of impurities or an incorrect molecular structure. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values for publication.[3][4]

Experimental Protocol: Elemental Analysis of 5-Methylisoquinolin-4-amine
  • Sample Preparation: An accurately weighed sample (typically 1-3 mg) of the purified and dried 5-Methylisoquinolin-4-amine is encapsulated in a tin or silver container.[2] It is crucial to ensure the sample is free of residual solvents, which can significantly impact the accuracy of the results.

  • Combustion: The encapsulated sample is combusted in a high-temperature furnace (around 900-1200°C) in an oxygen-rich environment. This process quantitatively converts the carbon, hydrogen, and nitrogen in the sample to CO₂, H₂O, and N₂ gas, respectively.

  • Gas Separation and Detection: The resulting gases are separated using chromatographic columns and quantified by a thermal conductivity detector.

  • Data Interpretation: The instrument's software calculates the percentage of each element. These experimental values are then compared against the theoretical values for C₁₀H₁₀N₂:

    • Carbon (C): 75.92%

    • Hydrogen (H): 6.37%

    • Nitrogen (N): 17.71%

Data Presentation: Interpreting Elemental Analysis Results
ElementTheoretical %Experimental % (Successful Synthesis)Experimental % (Impure Sample)Interpretation
C 75.9275.8874.50The successful synthesis shows a value well within the acceptable ±0.4% range. The impure sample's carbon content is significantly lower, suggesting the presence of an impurity with a lower carbon percentage.
H 6.376.406.85The successful synthesis aligns with the theoretical value. The higher hydrogen percentage in the impure sample could indicate the presence of a solvent or a different, more hydrogen-rich compound.
N 17.7117.6916.95The successful synthesis demonstrates a nitrogen content very close to the theoretical value. The lower nitrogen percentage in the impure sample further supports the presence of impurities.

Complementary and Alternative Validation Techniques

While elemental analysis is a cornerstone of purity determination, a comprehensive validation strategy employs multiple analytical techniques to provide a complete picture of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of a compound.[5][6] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment and connectivity of each atom in the 5-Methylisoquinolin-4-amine molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration (proton count), and coupling patterns to confirm the expected arrangement of protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula. The nitrogen rule in mass spectrometry can also be a quick indicator of the presence of nitrogen atoms in the molecule.[8][9]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the solution into the ESI source of the mass spectrometer and acquire the spectrum.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. For 5-Methylisoquinolin-4-amine (C₁₀H₁₀N₂), the expected monoisotopic mass is 158.0844.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[10][11][12] It is particularly useful for assessing the purity of a sample and identifying any impurities.[12]

Experimental Protocol: Reversed-Phase HPLC

  • Method Development: Develop a suitable method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).

  • Sample Analysis: Inject a solution of the synthesized 5-Methylisoquinolin-4-amine and monitor the elution profile using a UV detector.

  • Data Analysis: A single, sharp peak indicates high purity. The presence of other peaks suggests impurities, and their area percentages can be used to estimate their relative amounts.

A Comparative Overview of Validation Techniques

TechniquePrimary InformationAdvantagesDisadvantages
Elemental Analysis Elemental Composition, PurityHighly accurate for purity, quantitative, well-established.[13]Provides no structural information, destructive.
NMR Spectroscopy Molecular Structure, ConnectivityProvides unambiguous structural detail, non-destructive.[5]Less sensitive to amorphous impurities, requires a larger sample size.
Mass Spectrometry Molecular Weight, Molecular Formula (HRMS)High sensitivity, provides exact mass for formula confirmation.May not differentiate between isomers, ionization can be challenging for some compounds.
HPLC Purity, Impurity ProfileExcellent for separating complex mixtures, quantitative.[10]Requires a reference standard for absolute quantification, method development can be time-consuming.

Integrated Validation Workflow

A robust validation strategy for the synthesis of 5-Methylisoquinolin-4-amine should not rely on a single technique. Instead, an integrated workflow provides the highest level of confidence in the final product.

Caption: An integrated workflow for the comprehensive validation of synthesized 5-Methylisoquinolin-4-amine.

Conclusion

The validation of synthesized 5-Methylisoquinolin-4-amine is a critical, multi-faceted process that underpins the reliability of subsequent research. While elemental analysis provides a robust and indispensable measure of purity and elemental composition, it is most powerful when used in concert with spectroscopic and chromatographic techniques. By adopting an integrated analytical approach, researchers in drug development can ensure the quality and integrity of their compounds, thereby fostering more accurate and impactful scientific outcomes.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 436-443. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(7), 947–953. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(7), 947–953. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Molecules, 27(19), 6529. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (2000). Journal of the Chinese Chemical Society, 47(3), 575-584. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Science and Technology, 42. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(15), 4983. [Link]

  • Isoquinoline. (n.d.). In Wikipedia. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Water Research, 179, 115879. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2017).
  • Determination of heterocyclic aromatic amines in meat extracts by liquid chromatography-ion-trap atmospheric pressure chemical ionization mass spectrometry. (2000). Journal of Chromatography A, 869(1-2), 307-317. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2023, October 1). Lab Manager. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Science and Technology, 42. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Journal of Pharmaceutical Research International, 35(12), 1-14. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(1), 21-50. [Link]

  • The Nitrogen Rule in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]

  • Common Elemental Analysis Methods. (2024, January 28). Universal Lab Blog. [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. (n.d.). University of Wisconsin–Madison. [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). US Pharmacopeia. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(13), 2235-2249. [Link]

  • A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. (2022). Journal of the American Chemical Society, 144(5), 2186–2195. [Link]

  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]

  • Elemental Analysis, Organic Compounds. (2003). In Encyclopedia of Physical Science and Technology (3rd ed.). [Link]

  • Nitrogen Rule | Mass Spectrometry | Organic Spectroscopy. (2021, July 17). YouTube. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). Trade Science Inc. [Link]

  • Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1076-1089. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.